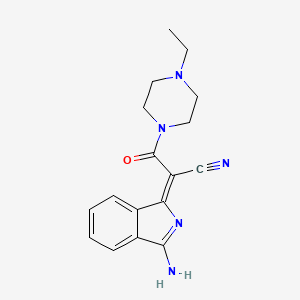

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound composed of an isoindoline and piperazine ring, with a nitrile group attached to the nitrogen atom of the piperazine ring. The compound has been found to have a wide range of applications, including as a chemical reagent, a catalyst, and a potential therapeutic agent.

科学研究应用

Novel Class of Isoindolinones

A study by Opatz and Ferenc (2004) discovered that the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. These compounds represent a novel class of isoindolinones, originating from the condensation of 2-carboxybenzaldehyde with the amine and two molecules of hydrogen cyanide (Opatz & Ferenc, 2004).

Heterocyclic Substance Synthesis

Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) utilized 2-arylhdrazononitriles as key synthons for the preparation of a wide variety of new, uniquely substituted heterocyclic substances. This effort demonstrated promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Anticancer Activity

Metwally, Abdelrazek, and Eldaly (2016) focused on synthesizing new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, with the starting compound reacting to produce thiazole derivatives. This research evaluated the anticancer activity of the newly synthesized compounds (Metwally, Abdelrazek, & Eldaly, 2016).

5-Lipoxygenase Inhibition

Landwehr et al. (2006) designed a series of novel 2-amino-5-hydroxyindoles that potently inhibited human recombinant 5-lipoxygenase as well as 5-LO in polymorphonuclear leukocytes. These compounds have potential for treating inflammatory and allergic diseases, atherosclerosis, and cancer (Landwehr et al., 2006).

Antibacterial Agents

Khalil, Berghot, and Gouda (2010) synthesized new N-substituted imide derivatives and evaluated them as potential antibacterial agents. Their work contributed to understanding the relationship between the structural features of these compounds and their biological activities (Khalil, Berghot, & Gouda, 2010).

属性

IUPAC Name |

(2E)-2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c1-2-21-7-9-22(10-8-21)17(23)14(11-18)15-12-5-3-4-6-13(12)16(19)20-15/h3-6H,2,7-10H2,1H3,(H2,19,20)/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRCQUADBZJCAS-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C(=O)/C(=C/2\C3=CC=CC=C3C(=N2)N)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2418016.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2418028.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine](/img/structure/B2418036.png)